molecular formula C20H25BrN2O3 B247225 N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide

N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide

Cat. No. B247225
M. Wt: 421.3 g/mol
InChI Key: LDRMSOXBPHZHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is not fully understood. However, it has been reported to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have antitumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good stability. It has also been shown to have low toxicity in vitro. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further research is needed to fully understand its mechanism of action and to identify any potential side effects. Additionally, there is a need for the development of more efficient synthesis methods and improved solubility in water.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves the reaction of 4-bromoacetophenone with 3,4-dimethoxyphenylacetonitrile in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-methylpropan-2-amine to yield the final product. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-(4-bromophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been studied for its potential therapeutic applications in various fields of science. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide

InChI

InChI=1S/C20H25BrN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24)

InChI Key

LDRMSOXBPHZHFR-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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